molecular formula C14H10BrNO B12546896 9-(Bromomethyl)-10-oxo-10lambda~5~-acridine CAS No. 144780-95-0

9-(Bromomethyl)-10-oxo-10lambda~5~-acridine

Katalognummer: B12546896
CAS-Nummer: 144780-95-0
Molekulargewicht: 288.14 g/mol
InChI-Schlüssel: LUBONUALNVXBDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Bromomethyl)-10-oxo-10lambda~5~-acridine is an organic compound belonging to the acridine family Acridines are known for their planar structure and aromatic properties, making them significant in various chemical and biological applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)-10-oxo-10lambda~5~-acridine typically involves the bromination of 9-methyl-10-oxo-10lambda~5~-acridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 9th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The keto group at the 10th position can participate in oxidation and reduction reactions. For example, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Cycloaddition Reactions: The compound can also undergo cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.

    Cycloaddition: Dienes in the presence of a Lewis acid catalyst under reflux conditions.

Major Products:

    Substitution: Formation of 9-(substituted methyl)-10-oxo-10lambda~5~-acridine derivatives.

    Reduction: Formation of 9-(bromomethyl)-10-hydroxy-10lambda~5~-acridine.

    Cycloaddition: Formation of cycloadducts with various dienes.

Wissenschaftliche Forschungsanwendungen

9-(Bromomethyl)-10-oxo-10lambda~5~-acridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions and as a probe in molecular biology.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its aromatic structure and electronic properties.

Wirkmechanismus

The mechanism of action of 9-(Bromomethyl)-10-oxo-10lambda~5~-acridine primarily involves its ability to intercalate into DNA. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

    9-Anthraldehyde oxime: Known for its applications in organic synthesis and as a precursor to various heterocycles.

    9-Bromoanthracene: Used in Diels-Alder reactions and as a building block in organic synthesis.

    9-Methylanthracene: Investigated for its potential as a p53 activator in cancer treatment.

Uniqueness: 9-(Bromomethyl)-10-oxo-10lambda~5~-acridine stands out due to the presence of both a bromomethyl and a keto group, which imparts unique reactivity and potential for diverse applications. Its ability to intercalate into DNA and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

144780-95-0

Molekularformel

C14H10BrNO

Molekulargewicht

288.14 g/mol

IUPAC-Name

9-(bromomethyl)-10-oxidoacridin-10-ium

InChI

InChI=1S/C14H10BrNO/c15-9-12-10-5-1-3-7-13(10)16(17)14-8-4-2-6-11(12)14/h1-8H,9H2

InChI-Schlüssel

LUBONUALNVXBDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2[O-])CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.